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Compound Name:
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methanethiosulfonate

Cat. No.: B013898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism,

quantitative data, and experimental protocols associated with the Sulforhodamine
methanethiosulfonate (MTS-SR) reaction. MTS-SR is a valuable tool in biological research,

enabling the specific fluorescent labeling of cysteine residues in proteins for a wide range of

applications, including protein tracking, conformational analysis, and fluorescence resonance

energy transfer (FRET) studies.

Core Reaction Mechanism
The fundamental reaction of Sulforhodamine methanethiosulfonate involves the highly

specific and rapid interaction between the methanethiosulfonate (MTS) group and the

sulfhydryl (thiol) group of a cysteine residue. This reaction proceeds via a nucleophilic attack of

the deprotonated thiol (thiolate) on the sulfur atom of the MTS group, leading to the formation

of a stable disulfide bond. This covalent linkage attaches the sulforhodamine fluorophore to the

protein of interest.

The reaction is highly selective for cysteine residues over other amino acid side chains under

typical physiological pH conditions (pH 6.5-7.5). The primary byproduct of this reaction is

methanesulfinic acid, which is a small, volatile molecule that generally does not interfere with
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subsequent applications.[1] A key advantage of the MTS chemistry is the potential for

reversibility. The newly formed disulfide bond can be cleaved by the addition of reducing agents

such as dithiothreitol (DTT) or β-mercaptoethanol, allowing for the removal of the fluorescent

label if required.[1]

Quantitative Data
The following tables summarize the key quantitative parameters associated with

Sulforhodamine methanethiosulfonate and its reaction.

Table 1: Reaction Kinetics and Properties

Parameter Value Reference/Notes

Reaction Type Nucleophilic substitution
Thiolate attacks the MTS

group.

Reactive Group
Methanethiosulfonate (-S-SO₂-

CH₃)

Reacts with sulfhydryl groups

(-SH).

Intrinsic Reactivity (MTS

reagents)
~10⁵ M⁻¹s⁻¹

This is a general value for MTS

reagents and indicates a very

fast reaction rate. Specific

kinetics for MTS-SR may vary.

[1]

Byproduct
Methanesulfinic acid

(CH₃SO₂H)

Decomposes to volatile

products.[1]

Reversibility Yes
Reversible with reducing

agents like DTT.[1]

Table 2: Spectroscopic Properties of Sulforhodamine
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Parameter Value Reference/Notes

Excitation Maximum (λex) ~583 nm In methanol.

Emission Maximum (λem) ~603 nm In methanol.

Quantum Yield

(Sulforhodamine 101)
0.605

In PBS. This is for the parent

fluorophore and serves as a

good estimate.

Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ At ~575 nm in methanol.

Solubility Soluble in DMF or DMSO

Experimental Protocols
This section provides a detailed methodology for the fluorescent labeling of a protein with

Sulforhodamine methanethiosulfonate.

Materials
Protein of interest with at least one accessible cysteine residue

Sulforhodamine methanethiosulfonate (MTS-SR)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.2-7.5

Reducing agent (optional, for pre-reduction of protein): Dithiothreitol (DTT) or Tris(2-

carboxyethyl)phosphine (TCEP)

Quenching reagent: L-cysteine or β-mercaptoethanol

Purification column (e.g., size-exclusion chromatography)

Protocol
Protein Preparation:
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Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

If the protein's cysteine residues may be oxidized (forming disulfide bonds), pre-treat the

protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature to

reduce the disulfide bonds.

Crucially, remove the reducing agent before adding MTS-SR. This can be achieved by

dialysis, buffer exchange, or using a desalting column. TCEP does not need to be

removed if using maleimide chemistry, but it is good practice to remove it for MTS

reactions to avoid competition.

MTS-SR Stock Solution Preparation:

Immediately before use, dissolve MTS-SR in anhydrous DMF or DMSO to a concentration

of 10 mM. MTS reagents are susceptible to hydrolysis in aqueous solutions, so fresh

preparation is critical.[2]

Labeling Reaction:

Add a 10- to 20-fold molar excess of the MTS-SR stock solution to the protein solution.

The optimal molar ratio may need to be determined empirically for each protein.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The

reaction is typically rapid, but incubation time can be optimized.

Quenching the Reaction:

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-

mercaptoethanol to a final concentration of 10-100 mM. This will react with any unreacted

MTS-SR.

Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Protein:

Remove the unreacted dye and quenching reagent by passing the reaction mixture

through a size-exclusion chromatography column equilibrated with the desired storage

buffer.
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Collect the fractions containing the labeled protein, which can be identified by its color and

by monitoring the absorbance at 280 nm (for protein) and ~583 nm (for sulforhodamine).

Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, can be

calculated using the absorbance of the purified conjugate at 280 nm and the absorbance

maximum of the dye (~583 nm) using the Beer-Lambert law. A correction factor for the

dye's absorbance at 280 nm should be applied.

Storage:

Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term

storage, protected from light.
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Caption: Chemical reaction mechanism of Sulforhodamine methanethiosulfonate with a

protein cysteine residue.

Experimental Workflow
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Caption: Experimental workflow for labeling a protein with Sulforhodamine
methanethiosulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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